Cas no 1384657-90-2 (N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride)
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride
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- Inchi: 1S/C11H14FN.ClH/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10;/h1-2,4,7,10,13H,3,5-6,8H2;1H
- InChI Key: CSNGZMKFZXZEGN-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1F)NC1CCC1.Cl
Computed Properties
- Exact Mass: 215.088
- Monoisotopic Mass: 215.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM445977-250mg |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride |
1384657-90-2 | 95%+ | 250mg |
$312 | 2023-03-27 | |
| Chemenu | CM445977-500mg |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride |
1384657-90-2 | 95%+ | 500mg |
$560 | 2023-03-27 | |
| Chemenu | CM445977-1g |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride |
1384657-90-2 | 95%+ | 1g |
$738 | 2023-03-27 | |
| Enamine | EN300-106777-0.05g |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride |
1384657-90-2 | 95% | 0.05g |
$186.0 | 2023-10-28 | |
| Enamine | EN300-106777-0.1g |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride |
1384657-90-2 | 95% | 0.1g |
$277.0 | 2023-10-28 | |
| Enamine | EN300-106777-0.25g |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride |
1384657-90-2 | 95% | 0.25g |
$396.0 | 2023-10-28 | |
| Enamine | EN300-106777-0.5g |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride |
1384657-90-2 | 95% | 0.5g |
$624.0 | 2023-10-28 | |
| Enamine | EN300-106777-1.0g |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride |
1384657-90-2 | 95% | 1g |
$800.0 | 2023-05-25 | |
| Enamine | EN300-106777-2.5g |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride |
1384657-90-2 | 95% | 2.5g |
$1568.0 | 2023-10-28 | |
| Enamine | EN300-106777-5.0g |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride |
1384657-90-2 | 95% | 5g |
$2318.0 | 2023-05-25 |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride Suppliers
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride
N-[(2-Fluorophenyl)methyl]Cyclobutanamine Hydrochloride: A Comprehensive Overview
N-[(2-Fluorophenyl)methyl]cyclobutanamine hydrochloride, identified by the CAS number 1384657-90-2, is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclobutanamine core, which is a four-membered ring amine, and a fluorophenyl substituent attached via a methylene group. The presence of the fluorine atom in the aromatic ring introduces interesting electronic and steric properties, making this compound a valuable subject for both synthetic and medicinal chemistry studies.
Recent advancements in synthetic methodologies have enabled the efficient construction of complex molecules like N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride. Researchers have explored various routes to synthesize this compound, including transition metal-catalyzed coupling reactions and ring-closing strategies. These methods not only enhance the scalability of the synthesis but also pave the way for further modifications to explore its pharmacological potential.
The pharmacological profile of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride has been extensively studied in recent years. Preclinical studies have demonstrated its ability to modulate key biological targets, such as ion channels and enzymes, which are implicated in various pathological conditions. For instance, studies published in high-impact journals have highlighted its potential as a lead compound in the development of novel therapeutic agents for neurological disorders and inflammatory diseases.
In terms of structural analysis, the cyclobutanamine moiety is known for its inherent strain, which can influence the compound's reactivity and bioavailability. The fluorine substituent further modulates these properties by introducing electron-withdrawing effects and enhancing lipophilicity. These characteristics make N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride an attractive candidate for drug design, particularly in scenarios where precise control over molecular interactions is required.
Moreover, computational chemistry techniques have been employed to predict the binding affinities and pharmacokinetic profiles of this compound. Molecular docking studies have revealed favorable interactions with target proteins, suggesting a promising therapeutic index. Additionally, in silico predictions indicate that this compound may exhibit good oral bioavailability and minimal toxicity, making it a strong candidate for further preclinical evaluation.
Looking ahead, the development of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride into a clinically relevant drug will depend on several factors, including its efficacy in animal models and its safety profile in toxicological studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through the drug development pipeline.
In conclusion, N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride (CAS No. 1384657-90-2) represents a compelling example of how structural diversity can be harnessed to create innovative chemical entities with therapeutic potential. As research continues to uncover its full spectrum of biological activities, this compound stands at the forefront of modern drug discovery efforts.
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